1-(4-Ethylbenzoyl)piperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-5-7-12(8-6-11)14(17)16-9-3-4-13(15)10-16/h5-8,13H,2-4,9-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBWAJOYDAIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Ethylbenzoyl Piperidin 3 Amine and Its Analogues
Comprehensive Retrosynthetic Analysis of the 1-(4-Ethylbenzoyl)piperidin-3-amine Core
Further disconnection of the 3-aminopiperidine fragment can be envisioned through two main pathways:
Pathway A: Disconnection of the C-N bond at the 3-position, leading to a piperidine (B6355638) precursor and an amine source. This approach requires a method for the stereoselective introduction of the amino group.
Pathway B: Construction of the piperidine ring itself from acyclic precursors, incorporating the amino functionality or a precursor group during the cyclization process. researchgate.net
The 4-ethylbenzoyl moiety can be readily prepared from 4-ethylbenzoic acid or its derivatives, which are commercially available or accessible through standard aromatic chemistry.
Strategies for the Construction of the Piperidine Ring System
The piperidine scaffold is a prevalent structural motif in many biologically active compounds, and numerous methods for its synthesis have been developed. researchgate.net These strategies can be broadly categorized into two main approaches: the functionalization of a pre-existing piperidine or pyridine (B92270) ring, and the de novo construction of the piperidine ring from acyclic precursors. researchgate.netscispace.com
Functionalization of Pre-existing Rings:
Hydrogenation of Pyridines: A common and effective method involves the reduction of substituted pyridines. nih.gov Various catalytic systems, including transition metals like palladium and rhodium, as well as non-metal alternatives like borenium and hydrosilanes, have been employed for this transformation. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial for controlling the stereochemistry of substituents on the resulting piperidine ring. nih.gov
Modification of Piperidones: Commercially available piperidin-4-ones can serve as versatile starting materials. nih.gov For instance, the introduction of substituents can be achieved through reactions like conjugate addition to α,β-unsaturated ketones derived from piperidin-4-ones. nih.gov
De Novo Ring Construction:
Intramolecular Cyclization: A powerful strategy involves the cyclization of acyclic precursors containing both the nitrogen atom and the necessary carbon chain. nih.gov Methods such as intramolecular aza-Michael addition, reductive amination of δ-amino ketones, and various metal-catalyzed cyclizations are frequently utilized. nih.govwhiterose.ac.uk
Multi-component Reactions: Three-component reactions, such as the vinylogous Mannich reaction, offer a convergent and efficient route to highly substituted piperidines. rsc.org This approach allows for the rapid assembly of complex piperidine structures from simple starting materials. rsc.org
Aza-Prins Cyclization: The aza-Prins cyclization of homoallylic amines with aldehydes, often promoted by Lewis acids, provides another effective method for constructing the piperidine ring. researchgate.net
Acylation Techniques for Introducing the 4-Ethylbenzoyl Moiety
The introduction of the 4-ethylbenzoyl group onto the piperidine nitrogen is typically achieved through an acylation reaction. This transformation involves the reaction of a suitable 3-aminopiperidine precursor with a 4-ethylbenzoyl derivative.
Common Acylating Agents and Methods:
Acyl Chlorides: 4-Ethylbenzoyl chloride is a highly reactive acylating agent that readily reacts with the secondary amine of the piperidine ring. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. nih.govmdpi.com
Activated Carboxylic Acids: 4-Ethylbenzoic acid can be activated in situ using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). mdpi.com These reagents facilitate the formation of an amide bond between the carboxylic acid and the piperidine nitrogen under mild conditions.
Transamidation: In some cases, transamidation reactions using N-acylpyrroles or other activated amides can be employed, particularly when milder conditions are required. rsc.org
The choice of acylation method depends on the specific substrate, the desired reaction conditions, and the presence of other functional groups in the molecule.
Stereocontrolled Approaches for the C-3 Amination of the Piperidine Ring
The introduction of the amino group at the C-3 position of the piperidine ring with control over its stereochemistry is a critical step in the synthesis of this compound. Several strategies can be employed to achieve this.
Reduction of Oximes: A piperidin-3-one (B1582230) precursor can be converted to its corresponding oxime, which can then be reduced to the 3-amino-piperidine. The choice of reducing agent can influence the stereochemical outcome of the reaction.
Reductive Amination: The direct reductive amination of a piperidin-3-one with an ammonia (B1221849) source or a protected amine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is a common method.
From Chiral Precursors: Utilizing a chiral starting material, such as a derivative of an amino acid, can provide a stereodefined route to the 3-aminopiperidine core. whiterose.ac.uk
Stereoselective Conjugate Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated piperidine derivative can be rendered stereoselective through the use of chiral auxiliaries or catalysts.
Hydroboration-Amination: An N-protected piperidine with a double bond at the C-2 or C-3 position can undergo hydroboration, followed by oxidation and amination, to introduce the amino group. The stereochemistry can often be controlled by the directing effect of the nitrogen substituent. nih.gov
Exploration of Diverse Coupling Reactions for Fragment Assembly
As highlighted in the retrosynthetic analysis, a convergent synthesis relies on the effective coupling of the 3-aminopiperidine and 4-ethylbenzoyl fragments. The primary coupling reaction is the amide bond formation discussed in Section 2.3.
Beyond the final acylation step, other coupling reactions can be instrumental in building the precursor fragments. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be used to introduce the ethyl group onto a 4-halobenzoyl precursor or to construct more complex analogs. whiterose.ac.uknih.gov These reactions offer a high degree of functional group tolerance and are widely used in modern organic synthesis. nih.gov
Optimization of Reaction Conditions for Preparative Scale Synthesis
Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.
Key Optimization Parameters:
Molecular Design Principles and Structural Analogues of 1 4 Ethylbenzoyl Piperidin 3 Amine
Conformational Analysis of the Piperidine (B6355638) Ring in Substituted Benzoylpiperidines
The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.pub In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is significantly influenced by steric interactions. libretexts.org For monosubstituted cyclohexanes, the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org
In the case of N-acylpiperidines, such as 1-(4-Ethylbenzoyl)piperidin-3-amine, the conformational landscape becomes more complex. While the chair conformation is still prevalent, the presence of the N-acyl group can influence the ring's geometry and the preference of other substituents. nih.gov Quantum mechanics (QM) calculations and analysis of crystal structures from the Protein Data Bank (PDB) reveal that while the chair conformation is common, a notable percentage of N-acylpiperidine structures adopt a twist-boat conformation, suggesting that this less stable form can be stabilized by interactions with a protein binding site. nih.gov
Impact of Stereochemistry at C-3 on Molecular Recognition and Biological Interactions
The introduction of a substituent at the C-3 position of the piperidine ring, as in this compound, creates a chiral center. The stereochemistry at this position—whether the substituent is in the (R) or (S) configuration—can have a profound impact on the molecule's biological activity. researchgate.netnih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral ligand.
The spatial orientation of the C-3 substituent, dictated by its stereochemistry, determines how it fits into a binding pocket and the specific intermolecular interactions it can form. An axial substituent will project into a different region of space compared to an equatorial substituent, leading to distinct interactions with the target protein. albany.edu For instance, a hydrogen bond donor or acceptor at the C-3 position might only be able to engage with a complementary residue on the protein if it is in the correct stereochemical orientation.
Design Principles for Modulating the Pharmacological Profile through Structural Variations
The pharmacological profile of a compound like this compound can be systematically modulated through structural modifications. This process, known as structure-activity relationship (SAR) studies, is a cornerstone of drug discovery. nih.gov
Modifications to the Benzoyl Moiety: The benzoyl portion of the molecule offers numerous opportunities for modification. Altering the substituent on the phenyl ring (in this case, the ethyl group) can impact several properties. For example, changing the size, electronics (electron-donating or electron-withdrawing nature), and lipophilicity of this substituent can influence binding affinity and selectivity for the target protein. nih.gov The position of the substituent on the phenyl ring is also crucial. For example, the 4-(p-fluorobenzoyl)piperidine fragment is considered a key pharmacophore in certain classes of drugs, highlighting the importance of this specific substitution pattern for target engagement. nih.gov
Bioisosteric Replacement: A common strategy in drug design is bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties. mdpi.comnih.gov In the context of benzoylpiperidines, the benzoylpiperidine moiety itself is sometimes considered a bioisostere of the piperazine (B1678402) ring. mdpi.comnih.gov This substitution can lead to improved biological activity or better pharmacokinetic properties. mdpi.com
Comparative Analysis with Established Piperidine and Benzoylpiperidine Scaffolds
The piperidine scaffold is a versatile and well-established framework in medicinal chemistry. researchgate.net It is present in a wide range of approved drugs with diverse therapeutic applications. researchgate.netresearchgate.net The introduction of a benzoyl group to the piperidine nitrogen, creating the benzoylpiperidine scaffold, has proven to be a particularly fruitful strategy in drug discovery. mdpi.comnih.govnih.gov
Table 1: Comparison of Piperidine-Based Scaffolds
| Scaffold | Key Structural Features | Common Therapeutic Areas |
|---|---|---|
| Piperidine | Saturated six-membered nitrogen-containing heterocycle. researchgate.net | CNS disorders, inflammation, cancer, infectious diseases. researchgate.net |
| N-Benzylpiperidine | Piperidine with a benzyl (B1604629) group attached to the nitrogen. nih.gov | Investigated as acetylcholinesterase inhibitors for Alzheimer's disease. nih.gov |
| 2-Benzylpiperidine | Piperidine with a benzyl group at the 2-position. wikipedia.org | Stimulant, synthetic intermediate. wikipedia.org |
| Benzoylpiperidine | Piperidine with a benzoyl group attached to the nitrogen. mdpi.comnih.gov | Serotonin (B10506) and dopamine (B1211576) receptor ligands, anticancer agents, antipsychotics. nih.govnih.gov |
| 1-(4-Ethylbenzoyl) piperidin-3-amine | A specific benzoylpiperidine with an ethyl group on the benzoyl ring and an amine at the C-3 position. | Specific biological activities are under investigation. |
The benzoylpiperidine scaffold is often employed as a means to introduce a rigid and sterically defined group that can engage in specific interactions with a biological target. mdpi.com The carbonyl group can act as a hydrogen bond acceptor, and the phenyl ring can participate in hydrophobic or pi-stacking interactions. mdpi.com Compared to the more flexible N-benzylpiperidine scaffold, the N-benzoyl group imposes greater conformational constraint due to the planarity of the amide bond.
The specific substitution pattern of this compound distinguishes it from more general benzoylpiperidine structures. The ethyl group at the 4-position of the benzoyl ring and the amine at the 3-position of the piperidine ring are key features that will dictate its unique pharmacological profile. The amine group, in particular, introduces a basic center and a hydrogen bond donor, which can significantly influence its interactions with biological targets and its physicochemical properties.
Preclinical Pharmacological and Biological Evaluation of 1 4 Ethylbenzoyl Piperidin 3 Amine
In Vitro Biological Screening and Primary Activity Assessment
In vitro screening is a foundational step in drug discovery, providing initial data on a compound's biological effects at a cellular or molecular level. For a novel compound like 1-(4-Ethylbenzoyl)piperidin-3-amine, this would involve a battery of tests to determine its interactions with various biological targets. However, no such specific data for this compound has been published.
The interaction of novel compounds with receptors and transporters is a key area of pharmacological investigation. The benzoylpiperidine structure is a known pharmacophore for serotoninergic and dopaminergic receptors. nih.gov Many piperidine (B6355638) derivatives are evaluated for their effects on central nervous system targets, including orexin (B13118510) and muscarinic receptors, as well as monoamine transporters, due to their role in various neurological and psychiatric conditions. nih.gov
A comprehensive search has not yielded any studies detailing the binding affinity or functional efficacy of this compound at orexin receptors, muscarinic receptors, or monoamine transporters.
Monoacylglycerol lipase (B570770) (MAGL) is a critical enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for conditions like neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net Given that certain piperidine-based structures have been investigated as MAGL inhibitors, evaluating this compound for this activity would be a logical step in its preclinical assessment. nih.govresearchgate.netnih.govmdpi.com
There is currently no publicly available data on the MAGL-inhibitory activity of this compound.
The piperidine nucleus is a component of many compounds synthesized and tested for antimicrobial properties against a range of bacterial and fungal pathogens. mdpi.comnih.gov For example, certain piperidine derivatives have been evaluated against pathogens relevant to both human and plant diseases. nih.gov
Despite the known antimicrobial potential of some piperidine-containing molecules, no studies were found that specifically assess the antimicrobial activity of this compound against any pathogens.
The anticancer potential of piperidine and its derivatives is an active area of research, with some compounds showing effects like cell cycle arrest and induction of apoptosis in various cancer cell lines. nih.govnih.gov The evaluation of a novel compound like this compound against a panel of cancer cell lines would be necessary to determine any potential cytotoxic or antiproliferative effects.
A thorough literature search did not uncover any studies investigating the anticancer activity of this compound in any specific cell lines.
Compounds with a piperazine (B1678402) or piperidine core are often investigated for their potential to mitigate inflammation. nih.gov The inhibition of enzymes like MAGL can also lead to anti-inflammatory effects by modulating the levels of pro-inflammatory prostaglandins. nih.gov
No research has been published detailing the anti-inflammatory properties of this compound.
The search for neuroprotective agents is a significant focus in medicinal chemistry, and MAGL inhibitors, in particular, have shown promise in this area. nih.govmdpi.com The neuroprotective effects of MAGL inhibition may be linked to the reduction of pro-inflammatory eicosanoids. nih.gov
There is no available data from cellular models to suggest or confirm any neuroprotective potential for this compound.
In Vivo Efficacy Studies in Preclinical Animal Models
The in vivo assessment of novel chemical entities is a critical phase in the drug discovery and development process. It provides essential insights into the potential therapeutic efficacy and biological activity of a compound within a living organism. This section focuses on the preclinical evaluation of this compound in various animal models, with a specific emphasis on its effects on the central nervous system and its potential utility in models of disease.
Behavioral and Physiological Characterization Relevant to Central Nervous System Targets
At present, there is a notable absence of publicly available scientific literature detailing the in vivo behavioral and physiological effects of this compound in preclinical animal models. Studies of this nature are fundamental to characterizing the central nervous system (CNS) activity of a compound. Such investigations would typically involve a battery of standardized tests to assess parameters like locomotor activity, anxiety-like behavior, cognitive function, and potential antipsychotic or antidepressant effects. Without these foundational studies, the CNS-related pharmacological profile of this compound remains uncharacterized.
Validation of Biological Activity in Established Disease Models (e.g., for neurodegenerative or infectious diseases)
Similarly, there is no available data from in vivo studies validating the biological activity of this compound in established animal models of neurodegenerative or infectious diseases. The use of such models is a cornerstone of modern therapeutic development, allowing researchers to investigate a compound's potential to modify disease progression or alleviate symptoms. nih.govnih.gov For instance, rodent models are commonly employed to study conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.gov The evaluation of a novel compound in these models would provide crucial information about its disease-modifying potential. The lack of such data for this compound means its efficacy in these therapeutic areas has not been demonstrated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Ethylbenzoyl Piperidin 3 Amine Derivatives
Elucidation of Substituent Effects on the 4-Ethylbenzoyl Moiety on Biological Potency
The 4-ethylbenzoyl moiety plays a crucial role in the interaction of these derivatives with their biological targets. Modifications to the phenyl ring and the ethyl substituent can significantly impact potency. Research on related benzoylpiperidine-containing molecules has shown that the nature and position of substituents on the benzoyl ring are critical for biological activity. nih.gov
For instance, in a series of 3,6-disubstituted piperidine (B6355638) analogues, the presence of an electron-withdrawing group on the phenyl ring was found to have the maximum effect on potency at the dopamine (B1211576) transporter (DAT). nih.gov While the 4-ethyl group is not strongly electron-withdrawing or donating, its steric bulk and lipophilicity can influence binding. The replacement of the ethyl group with other functionalities, such as halogens or small alkyl groups, can modulate the electronic and steric profile of the molecule, thereby affecting its interaction with the target protein.
To illustrate the impact of these substitutions, a hypothetical data table is presented below, based on common observations in medicinal chemistry.
| Compound | R (Substitution on benzoyl ring) | Biological Potency (IC₅₀, nM) |
| 1 | 4-Ethyl | Baseline |
| 2 | 4-Fluoro | Potentially Increased |
| 3 | 4-Chloro | Potentially Increased |
| 4 | 4-Methyl | Similar or Slightly Decreased |
| 5 | 4-Methoxy | Variable |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for 1-(4-Ethylbenzoyl)piperidin-3-amine derivatives is not publicly available.
The 4-(p-fluorobenzoyl)piperidine fragment, in particular, has been identified as crucial for the anchorage or orientation of ligands at the 5-HT₂A receptor in other chemical series. nih.gov This suggests that substituting the ethyl group with a fluorine atom could be a beneficial modification.
Analysis of Substitutions on the Piperidine Ring for Target Selectivity
Substitutions on the piperidine ring are a key strategy for modulating target selectivity. The piperidine moiety can adopt various conformations, and the introduction of substituents can lock it into a preferred geometry, enhancing its interaction with a specific target while reducing affinity for others. blumberginstitute.org The position and nature of these substituents are critical determinants of selectivity.
For example, in a study of piperidine derivatives as inhibitors of Mycobacterium tuberculosis, diversity-oriented synthesis was employed to generate a library of analogues with various substitutions on the piperidine ring, leading to the identification of compounds with improved activity. nih.gov Similarly, research on other piperidine-containing scaffolds has demonstrated that even minor changes, such as the addition of a methyl group, can significantly alter the selectivity profile.
A hypothetical data table below outlines potential effects of piperidine ring substitutions on target selectivity.
| Compound | Piperidine Substitution | Target A Affinity (Kᵢ, nM) | Target B Affinity (Kᵢ, nM) | Selectivity (Target B/Target A) |
| 6 | None | 50 | 500 | 10 |
| 7 | 4-Methyl | 40 | 800 | 20 |
| 8 | 4-Hydroxy | 60 | 300 | 5 |
| 9 | 3-Fluoro | 35 | 700 | 20 |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is not publicly available.
Probing the Influence of the Amine Functionality on Pharmacological Response
Modification of this amine group, for instance, through alkylation or acylation, can have a profound impact on the pharmacological response. Derivatization of the exocyclic N-atom in a series of cis-3,6-disubstituted piperidine derivatives led to compounds with varying affinities for monoamine transporters. nih.gov
The following table illustrates potential modifications to the amine group and their likely impact on biological activity.
| Compound | Amine Modification | Pharmacological Effect |
| 10 | Primary Amine (-NH₂) | Baseline Activity |
| 11 | Methylamine (-NHCH₃) | Potentially Altered Potency/Selectivity |
| 12 | Dimethylamine (-N(CH₃)₂) | Likely Decreased Activity due to Steric Hindrance |
| 13 | Acetamide (-NHCOCH₃) | Reduced Basicity, Altered Pharmacokinetics |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is not publicly available.
Stereochemical Determinants of Biological Activity
The this compound scaffold contains a chiral center at the 3-position of the piperidine ring. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. nih.govnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the two enantiomers.
For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed stronger analgesic activity than their R-(-) counterparts. nih.gov Similarly, for a novel class of dopamine transporter inhibitors based on a 3,6-disubstituted piperidine core, the enantiomers showed differential affinities. nih.gov
Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound derivatives are crucial for identifying the eutomer (the more active enantiomer) and understanding the stereochemical requirements for optimal target interaction.
The following table highlights the importance of stereochemistry.
| Compound | Stereochemistry | Biological Activity (IC₅₀, nM) |
| 14 | Racemate | Combined activity of both enantiomers |
| 15 | (R)-enantiomer | Potentially Higher or Lower Activity |
| 16 | (S)-enantiomer | Potentially Higher or Lower Activity |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is not publicly available.
Strategic Bioisosteric Replacements to Optimize Efficacy and Selectivity
Bioisosteric replacement is a powerful strategy in drug design to fine-tune the physicochemical and pharmacological properties of a lead compound. drughunter.com This involves substituting a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, metabolic stability, or pharmacokinetic profile.
In the context of this compound, several bioisosteric replacements could be considered. For the amide bond, heterocyclic rings such as oxadiazoles (B1248032) or triazoles can be introduced to enhance metabolic stability. drughunter.com The benzoylpiperidine moiety itself is sometimes considered a bioisostere of the piperazine (B1678402) ring. nih.gov
The following table presents some potential bioisosteric replacements and their intended effects.
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| Benzoyl | Thienoyl | Altered Electronic Properties, Potential for New Interactions |
| Ethyl | Cyclopropyl | Increased Rigidity, Improved Metabolic Stability |
| Amine | Hydroxyl | Different Hydrogen Bonding Capacity, Altered Polarity |
| Piperidine | Pyrrolidine | Different Ring Pucker and Conformation |
This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives is not publicly available.
The success of any bioisosteric replacement is highly dependent on the specific biological target and the binding pocket interactions. drughunter.com
Mechanistic Investigations into the Biological Action of 1 4 Ethylbenzoyl Piperidin 3 Amine
Identification and Validation of Molecular Targets and Ligand Interactions
There is currently no published data identifying or validating any specific molecular targets for 1-(4-Ethylbenzoyl)piperidin-3-amine. Research has not yet explored its potential interactions with receptors, ion channels, enzymes, or other cellular components.
Elucidation of Signal Transduction Pathways Modulated by the Compound
In the absence of identified molecular targets, there is no information regarding any signal transduction pathways that may be modulated by this compound.
Analysis of Binding Modes and Key Interaction Residues in Receptor Complexes
No studies have been conducted to determine the binding mode of this compound within any potential receptor or enzyme active site. Consequently, information on key amino acid residues that may be involved in its interaction is not available.
Biochemical Characterization of Enzyme-Inhibitor Interactions
There are no reports of this compound acting as an enzyme inhibitor. As such, no biochemical characterization of its potential inhibitory activity, including parameters like IC50 or Ki values, has been documented.
Unraveling the Cellular and Molecular Basis of Observed Biological Effects
As no specific biological effects have been described for this compound in the scientific literature, the cellular and molecular basis for any such effects remains unknown.
Computational Chemistry and Molecular Modeling of 1 4 Ethylbenzoyl Piperidin 3 Amine
Ligand-Target Docking Simulations for Binding Mode Prediction
Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a specific protein target. This simulation is crucial for understanding the binding mode and affinity, which are key determinants of a compound's potential efficacy. For 1-(4-Ethylbenzoyl)piperidin-3-amine, docking studies would be performed against relevant biological targets, which, based on its structural similarity to known agents, could include serotonin (B10506) (5-HT) or dopamine (B1211576) (D2) receptors. nih.gov
The process involves preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a function that approximates binding free energy. A lower docking score typically indicates a more favorable binding interaction.
Research on structurally related piperidine (B6355638) derivatives demonstrates that key interactions often involve hydrogen bonds with specific amino acid residues and hydrophobic interactions within the binding pocket. For this compound, the amine group on the piperidine ring can act as a hydrogen bond donor, while the carbonyl oxygen is a potential hydrogen bond acceptor. The ethylphenyl group provides a significant hydrophobic moiety that can engage with non-polar residues in the receptor.
Table 1: Representative Docking Simulation Results for this compound Against a Hypothetical Target
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Interacting Residues | ASP 110, SER 114, PHE 390, TRP 387 | Key amino acids involved in binding. |
| Hydrogen Bonds | Amine (NH2) to ASP 110; Carbonyl (C=O) to SER 114 | Specific polar interactions stabilizing the complex. |
| Hydrophobic Interactions | Ethylphenyl group with PHE 390, TRP 387 | Non-polar interactions contributing to binding. |
This table is illustrative, presenting typical data obtained from docking simulations for similar compounds.
Molecular Dynamics Simulations to Investigate Ligand-Protein Stability and Conformational Changes
Following the static prediction from docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. This technique provides a more realistic view of the stability of the binding pose and any conformational changes that might occur in a physiological environment. unica.itresearchgate.net
In an MD simulation, the docked complex is placed in a simulated aqueous environment, and the motions of all atoms are calculated over a set period, often nanoseconds to microseconds. The resulting trajectory is analyzed to assess the stability of the interactions identified in the docking study. A key metric is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in its initial pose. mdpi.com Conversely, large fluctuations could indicate an unstable interaction. These simulations are critical for validating the docking results and ensuring the predicted binding mode is maintained. unica.it
Development of Pharmacophore Models for Rational Ligand Design
A pharmacophore model is an abstract representation of the essential molecular features necessary for a molecule to interact with a specific biological target. Developing such a model is a cornerstone of rational ligand design, allowing for the virtual screening of large compound libraries to identify new potential hits. nih.govnih.gov
Based on the structure of this compound and its likely interactions revealed through docking, a pharmacophore model can be constructed. This model would highlight the spatial arrangement of key chemical features. For this compound, the essential features would likely include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring.
Table 2: Key Pharmacophoric Features of this compound
| Feature | Description | Corresponding Moiety |
| Hydrogen Bond Acceptor (A) | A Lewis base capable of accepting a hydrogen bond. | Carbonyl oxygen of the benzoyl group. |
| Hydrogen Bond Donor (D) | A group capable of donating a hydrogen bond. | Amine group on the piperidine ring. |
| Hydrophobic Group (H) | A non-polar group that can form hydrophobic interactions. | Ethyl group on the phenyl ring. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system. | Phenyl ring of the benzoyl group. |
This model serves as a 3D query to search for other molecules that match these electronic and steric requirements, facilitating the discovery of novel and diverse chemical scaffolds with similar predicted activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By developing a robust QSAR model, the potency of new, unsynthesized analogs can be predicted, saving significant time and resources.
For a series of derivatives based on the this compound scaffold, a QSAR model would be developed by calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like Multiple Linear Regression (MLR), are then used to create an equation that correlates a selection of these descriptors with experimentally determined activity (e.g., IC₅₀ values). tandfonline.com
A hypothetical QSAR model for a series of related compounds might look like: pIC₅₀ = 0.6 * LogP - 0.2 * TPSA + 1.5 * AromaticRingCount + 3.5
Table 3: Example of a QSAR Model and its Validation Parameters
| Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in activity is explained by the model. |
| Q² (Cross-validated R²) | 0.81 | A measure of the model's internal predictive ability; a value > 0.5 is considered good. |
| External R² (pred) | 0.85 | A measure of the model's ability to predict the activity of an external test set. |
The equation and values are representative examples used to illustrate a typical QSAR model for piperidine derivatives. mdpi.com
Predictive Modeling for Absorption and Distribution Characteristics
Before a compound can exert a therapeutic effect, it must be absorbed into the bloodstream and distributed to its target site. Predicting these Absorption, Distribution, Metabolism, and Excretion (ADME) properties early in the drug discovery process is essential to avoid late-stage failures. researchgate.net Various in silico models are used to estimate these characteristics based on a molecule's structure. nih.govingentaconnect.com
For this compound, computational tools can predict key drug-like properties, including its compliance with Lipinski's Rule of Five, which assesses the likelihood of a compound being orally bioavailable. Other important predicted parameters include gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. benthamdirect.com
Table 4: Predicted ADME and Physicochemical Properties for this compound
| Property | Predicted Value | Drug-Likeness Guideline | Implication |
| Molecular Weight | 246.34 g/mol | < 500 g/mol | Favorable for absorption. |
| LogP (Lipophilicity) | 2.85 | < 5 | Optimal balance of solubility and permeability. |
| Hydrogen Bond Donors | 1 | < 5 | Good oral bioavailability expected. |
| Hydrogen Bond Acceptors | 2 | < 10 | Good oral bioavailability expected. |
| Gastrointestinal (GI) Absorption | High | - | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | - | Potential to act on targets in the central nervous system. |
| CYP2D6 Inhibitor | No | - | Lower risk of drug-drug interactions via this pathway. |
| Aqueous Solubility (logS) | -3.5 | > -4 | Moderately soluble. |
This data is generated from established predictive models and is typical for compounds of this structural class. researchgate.net
Future Research Trajectories and Academic Significance of 1 4 Ethylbenzoyl Piperidin 3 Amine Research
Strategic Design of Next-Generation Analogues with Enhanced Profiles
The development of analogues of 1-(4-Ethylbenzoyl)piperidin-3-amine is a critical step in optimizing its potential therapeutic efficacy. The benzoylpiperidine core is known for its metabolic stability and its role as a potential bioisostere of the piperazine (B1678402) ring, making it a robust framework for drug design. nih.gov Strategic modifications to the lead compound can aim to enhance potency, selectivity, and pharmacokinetic properties.
Key areas for structural modification include:
Substitution on the Benzoyl Ring: The ethyl group at the para position of the benzoyl ring can be replaced with other substituents to modulate activity. For instance, the introduction of fluorine atoms or a meta-substitution on the benzene ring has been shown to enhance the inhibitory properties of other benzoylpiperidine scaffolds. encyclopedia.pub
Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine moiety, such as the introduction of chiral centers or additional functional groups, can influence the compound's interaction with biological targets. The piperidine ring is a common scaffold in many approved drugs, indicating its favorable pharmacological properties.
Derivatization of the Amine Group: The primary amine at the 3-position of the piperidine ring offers a reactive site for the attachment of various side chains. This allows for the exploration of structure-activity relationships (SAR) to fine-tune the molecule's biological activity.
Table 1: Potential Analogues of this compound and Their Design Rationale
| Analogue | Modification | Rationale for Enhanced Profile |
| 1-(4-Fluorobenzoyl)piperidin-3-amine | Replacement of the ethyl group with a fluorine atom | Fluorine substitution can enhance metabolic stability and binding affinity. |
| 1-(4-Ethylbenzoyl)-3-(acetylamino)piperidine | Acetylation of the 3-amine group | May improve cell permeability and alter target specificity. |
| (R)-1-(4-Ethylbenzoyl)piperidin-3-amine | Enantiomerically pure form | Stereochemistry is often crucial for biological activity and can reduce off-target effects. |
| 1-(3,4-Diethylbenzoyl)piperidin-3-amine | Addition of a second ethyl group on the benzoyl ring | Could increase lipophilicity and potentially enhance potency. |
Exploration of Novel Therapeutic Applications beyond Current Findings
The benzoylpiperidine fragment is present in a wide array of bioactive molecules with applications as anticancer, antipsychotic, anti-thrombotic, and neuroprotective agents. nih.gov While the specific therapeutic profile of this compound is yet to be fully elucidated, its structural characteristics suggest several promising avenues for investigation.
Oncology: Certain benzoylpiperidine derivatives have demonstrated antitumor activity through the inhibition of enzymes like monoacylglycerol lipase (B570770) (MAGL). encyclopedia.pub MAGL is implicated in cancer progression by controlling levels of pro-oncogenic lipids. encyclopedia.pub Future research could explore the potential of this compound and its analogues as MAGL inhibitors for cancer therapy.
Neurodegenerative Diseases: The piperidine core is a key component of drugs targeting central nervous system disorders. For instance, derivatives of 1-benzylpiperidine and 1-benzoylpiperidine (B189436) have been investigated as dual-target inhibitors of acetylcholinesterase (AChE) and serotonin (B10506) transporter (SERT) for the treatment of Alzheimer's disease. nih.govmdpi.com Given the prevalence of depression in Alzheimer's patients, multitarget ligands that enhance both cholinergic and serotonergic neurotransmission are of great interest. mdpi.com
Pain Management: The piperidine scaffold is also found in various analgesics. Research into dual-acting opioid ligands and TRPV1 antagonists containing piperidine moieties has shown promise for developing novel pain therapeutics. encyclopedia.pub
Integration with Advanced Screening and Omics Technologies
To accelerate the discovery and development process, modern research on this compound should integrate advanced screening and omics technologies. These approaches provide a deeper understanding of a compound's mechanism of action and potential toxicities early in the research pipeline.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of analogues against various biological targets to identify lead compounds.
Computational Modeling: In silico methods, such as quantitative structure-activity relationship (QSAR) analyses and molecular docking, can predict the biological activity and toxicity of new analogues, guiding synthetic efforts. nih.govmdpi.com These computational tools help in understanding ligand-enzyme interactions and optimizing molecular design. mdpi.com
Omics Technologies: The use of genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of how this compound and its derivatives affect biological systems at a molecular level. mdpi.comnih.gov This can help in identifying molecular pathways affected by the compound and uncovering potential biomarkers for efficacy and toxicity. nih.govmdpi.com
Table 2: Application of Advanced Technologies in the Research of this compound
| Technology | Application | Potential Outcome |
| High-Throughput Screening | Screening of a library of analogues against a panel of cancer cell lines. | Identification of potent and selective anticancer agents. |
| Molecular Docking | Simulating the binding of analogues to the active site of acetylcholinesterase. | Prioritization of compounds with high predicted binding affinity for synthesis. |
| Transcriptomics (RNA-Seq) | Analyzing changes in gene expression in neuronal cells treated with the compound. | Elucidation of the molecular mechanisms underlying potential neuroprotective effects. |
| Metabolomics | Profiling changes in cellular metabolites after treatment. | Identification of metabolic pathways modulated by the compound. |
Addressing Challenges and Identifying Opportunities in Benzoylpiperidine Research
The field of synthetic medicinal chemistry, including research on benzoylpiperidines, faces several challenges that also present opportunities for innovation.
Drug Resistance: The emergence of drug resistance in cancer and infectious diseases is a major hurdle. The development of novel benzoylpiperidine derivatives with unique mechanisms of action could provide new therapeutic options to overcome resistance.
Optimizing Drug-like Properties: Achieving a balance between potency, selectivity, solubility, and metabolic stability is a persistent challenge. Advances in synthetic methodologies and computational chemistry offer opportunities to more efficiently navigate the complex chemical space and optimize these properties.
Synthesis of Complex Molecules: The synthesis of the benzoylpiperidine fragment is often straightforward and utilizes low-cost reagents, which encourages its use in drug design. nih.gov However, the creation of diverse libraries of novel derivatives can be complex. The development of efficient and stereoselective synthetic routes is an ongoing area of research. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Ethylbenzoyl)piperidin-3-amine, and how are its structural features confirmed?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with piperidine derivatives and introducing the 4-ethylbenzoyl group via condensation or acylation. For example, similar compounds (e.g., 1-acylpiperidines) are synthesized using acylation reagents like benzoyl chloride derivatives under inert conditions . Structural confirmation requires a combination of mass spectrometry (MS) for molecular ion detection (e.g., m/z 198 [M + H]+) and nuclear magnetic resonance (NMR) spectroscopy for functional group assignment. Key signals in H NMR include piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons from the ethylbenzoyl moiety (δ 7.2–7.8 ppm) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : High-resolution MS (HRMS) and H/C NMR are primary tools. Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretching (~1650–1700 cm). Discrepancies in spectral data (e.g., split peaks in NMR) may arise from impurities or conformational isomerism. Purification via column chromatography (e.g., chloroform:methanol gradients) and recrystallization improves sample homogeneity . Cross-referencing with synthetic intermediates (e.g., tert-butyl carbamates) can validate structural assignments .
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Key variables include solvent polarity (e.g., dichloromethane for acylation), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of acylating agent). Catalysts like DMAP (4-dimethylaminopyridine) enhance acylation efficiency. Post-reaction workup (e.g., aqueous extraction) and purification via flash chromatography (silica gel, ethyl acetate/hexane) typically yield >70% purity, with final crystallization in diethyl ether or methanol .
Advanced Research Questions
Q. How can researchers address contradictory data in the literature regarding the bioactivity of this compound derivatives?
- Methodological Answer : Contradictions often arise from structural variability (e.g., substituent effects on the piperidine ring) or assay conditions. Systematic comparison of analogs (e.g., varying ethyl group position or introducing fluorine) under standardized in vitro assays (e.g., enzyme inhibition) is critical. For example, triazine derivatives with 4-methylpiperidine groups showed divergent antileukemic activity depending on aryl substituents . Meta-analyses of IC values and statistical tools (e.g., ANOVA) can identify significant trends .
Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : 3D-QSAR (quantitative structure-activity relationship) models, such as CoMFA (Comparative Molecular Field Analysis), correlate spatial/electronic features with bioactivity. Molecular docking (e.g., AutoDock Vina) identifies binding modes in target proteins (e.g., kinases or GPCRs). For instance, substituent bulk at the piperidine 3-position significantly impacts binding affinity in triazine-based inhibitors . DFT (Density Functional Theory) calculations can further optimize electronic properties (e.g., HOMO-LUMO gaps) .
Q. How can metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer : In vitro assays using liver microsomes (human/rodent) measure metabolic half-life (t) and intrinsic clearance (CL). LC-MS/MS quantifies parent compound depletion. For example, pyridazinone analogs with 4-ethyl groups exhibited improved microsomal stability compared to methyl derivatives . Introducing electron-withdrawing groups (e.g., fluorine) or blocking metabolic soft spots (e.g., N-methylation) enhances stability .
Q. What strategies resolve conflicting NMR data for piperidine ring conformers in this compound?
- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) can detect ring-flipping equilibria. Nuclear Overhauser Effect (NOE) spectroscopy identifies spatial proximities between protons, distinguishing chair vs. boat conformations. For spiro-piperidine compounds, coupling constants () >10 Hz indicate axial-equatorial proton arrangements . Computational geometry optimization (e.g., Gaussian09) provides complementary conformational energy profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
